3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile
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Overview
Description
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile is a chemical compound known for its unique structure and properties It consists of a benzonitrile moiety attached to a pyrazine ring via an ethenyl linker
Preparation Methods
The synthesis of 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile typically involves the reaction of pyrazine derivatives with benzonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a pyrazine derivative is coupled with a benzonitrile derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazine or benzonitrile rings are replaced with other groups.
Scientific Research Applications
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as luminescent sensors and electrochemical devices.
Mechanism of Action
The mechanism of action of 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and in vitro assays, are conducted to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile can be compared with other similar compounds, such as:
3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide: This compound is known for its dual inhibition of discoidin domain receptors 1 and 2, highlighting its potential in anti-inflammatory drug discovery.
Tankyrase 1/2 Inhibitor VI, G007-LK: This compound targets the NAD+ pocket in the TNKS PARP domain and is used as a potent tankyrase inhibitor, showcasing its application in cancer research.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications across various fields.
Properties
CAS No. |
938222-25-4 |
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Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(2-pyrazin-2-ylethenyl)benzonitrile |
InChI |
InChI=1S/C13H9N3/c14-9-12-3-1-2-11(8-12)4-5-13-10-15-6-7-16-13/h1-8,10H |
InChI Key |
QNPVRXBOUYJGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=NC=CN=C2 |
Origin of Product |
United States |
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